molecular formula C12H22O4 B1315056 Di-tert-butyl 2-methylmalonate CAS No. 34812-95-8

Di-tert-butyl 2-methylmalonate

Cat. No.: B1315056
CAS No.: 34812-95-8
M. Wt: 230.3 g/mol
InChI Key: GBWGGPUIWKWJIT-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-methylmalonate is an organic compound with the molecular formula C11H20O4. It is a derivative of malonic acid, where two tert-butyl groups and a methyl group are attached to the malonate structure. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl 2-methylmalonate can be synthesized through the esterification of methyl malonic acid with tert-butyl alcohol in the presence of a catalyst such as 4-(dimethylamino)pyridine. The reaction typically occurs in a non-aqueous solvent like diethyl ether and requires di-tert-butyl dicarbonate as a reagent. The reaction mixture is stirred at room temperature for 48 hours, followed by purification steps involving washing with water and hydrochloric acid, drying, and filtration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification steps are also scaled up, often involving automated systems for washing, drying, and filtration to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl 2-methylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Properties

IUPAC Name

ditert-butyl 2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-8(9(13)15-11(2,3)4)10(14)16-12(5,6)7/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWGGPUIWKWJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501499
Record name Di-tert-butyl methylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34812-95-8
Record name Di-tert-butyl methylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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